molecular formula C24H28N2O4 B4016061 N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide

N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide

Cat. No. B4016061
M. Wt: 408.5 g/mol
InChI Key: GMJGRYULWBTQDW-XIKJQCFVSA-N
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Description

The compound belongs to a class of acrylamides with distinct functionalities that allow for versatile applications in the synthesis of polymers and adhesives. The compound's structure, featuring methoxyphenyl groups and acrylamide functionality, suggests its utility in creating materials with specific physical and chemical properties, such as enhanced stability and reactivity in polymerization processes.

Synthesis Analysis

The synthesis of similar acrylamide compounds involves acylation reactions, where aniline derivatives are reacted with acryloyl chloride to yield acrylamides with high purity and yield under optimized reaction conditions such as temperature, reactant molar ratio, and reaction time. For instance, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide through acylation highlights the efficiency and environmental benignity of such methods (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography, are pivotal in understanding the conformational and spatial arrangement of molecules. A related compound, (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide, was studied, revealing specific dihedral angles between the acrylamide group and adjacent phenyl and pyridyl rings, providing insight into the molecular geometry that could influence the compound's reactivity and interaction with other molecules (Zhu-Ping Xiao et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of acrylamides can be tailored for specific applications, including the synthesis of polymers with desirable properties. For example, acrylamides containing amino or dimethylamino groups can participate in self-assembling processes to recognize and selectively transfer hydrophilic compounds, demonstrating the functional versatility of acrylamide derivatives in materials science (H. Sawada et al., 2000).

properties

IUPAC Name

(Z)-N-butyl-3-(4-methoxyphenyl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-4-5-16-25-24(28)22(17-19-8-13-21(30-3)14-9-19)26-23(27)15-10-18-6-11-20(29-2)12-7-18/h6-15,17H,4-5,16H2,1-3H3,(H,25,28)(H,26,27)/b15-10+,22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJGRYULWBTQDW-XIKJQCFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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